molecular formula C7H14O B047985 Cyclohexylmethanol CAS No. 100-49-2

Cyclohexylmethanol

Cat. No. B047985
CAS RN: 100-49-2
M. Wt: 114.19 g/mol
InChI Key: VSSAZBXXNIABDN-UHFFFAOYSA-N
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Description

Cyclohexylmethanol (CHM) is an alcohol derived from cyclohexane, a six-membered saturated hydrocarbon consisting of a ring of six carbon atoms. CHM is a colorless, viscous liquid, with a sweet smell and a slightly bitter taste. It is used as a solvent for organic compounds, as a reagent in organic synthesis, and as a fuel additive. It has also been studied for its potential applications in medicine, particularly in the field of cancer research.

Scientific Research Applications

  • Drug Intermediates and Detergents : Zhang Jin-sheng (2006) highlights that Cyclohexyl methanol is utilized in drug intermediates, biodegradable detergents, and glycosidation reactions (Zhang, 2006).

  • Synthesis of Organic Compounds : It is used in the synthesis of (S,S)-DIISOPROPYL TARTRATE (E)-CROTYLBORONATE and its reaction with aldehydes, as described by Huikai Sun et al. (2012) (Sun et al., 2012).

  • Intermediate for Liquid Crystal Compounds : Li Hong-sheng (2009) notes that trans-4-(4'-methylphenyl)cyclohexylmethanol is an important intermediate for multi-ring system liquid crystal compounds with vinylidene linkage (Li, 2009).

  • Aryl Substituted 1,3,5-Triazine Derivatives Synthesis : Feng Xie et al. (2014) found that this compound can be used for the dehydrogenative synthesis of aryl substituted 1,3,5-triazine derivatives, which are valuable products challenging to prepare using conventional methods (Xie et al., 2014).

  • Synthesis of Biologically Important Compounds : According to R. Umeda and A. Studer (2008), this compound is involved in the Ag-catalyzed stereoselective cyclohexadienyl transfer, leading to the synthesis of arylphenylmethanols (Umeda & Studer, 2008).

  • Synthesis from Olefins : P. Frediani et al. (2007) demonstrated the one-pot synthesis of this compound from cyclohexene using Co/Ru tandem catalysis, achieving high selectivity and total conversion (Frediani et al., 2007).

  • Methanol Synthesis Catalysts : A. Richard and M. Fan (2017) researched low-pressure methanol synthesis catalysts (NiaInbAl/SiO2), which convert CO2 and renewable H2 to methanol, promoting climate change prevention and sustainable economic development (Richard & Fan, 2017).

  • Antibacterial and Cytotoxic Activities : Marina D. Kolundzic et al. (2016) found that this compound extracts from Fomes fomentarius show antibacterial and cytotoxic activities against various bacterial strains and Helicobacter pylori (Kolundzic et al., 2016).

  • Naturally Occurring Polyoxynated Compounds Synthesis : T. Kamikubo et al. (1996) conducted a stereo- and enantio-controlled synthesis of naturally occurring polyoxygenated cyclohexenemethanols (Kamikubo et al., 1996).

Safety and Hazards

Cyclohexylmethanol is combustible and should be kept away from heat, sparks, and open flames. It should be stored in a well-ventilated place and kept cool. Direct contact with skin and eyes should be avoided and personal protective equipment should be worn when handling it .

Future Directions

While specific future directions for Cyclohexylmethanol are not mentioned in the search results, it’s worth noting that it can be used as a starting material for the synthesis of various compounds, indicating its potential for further exploration in chemical synthesis .

properties

IUPAC Name

cyclohexylmethanol
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InChI

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2
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InChI Key

VSSAZBXXNIABDN-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CO
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Molecular Formula

C7H14O
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DSSTOX Substance ID

DTXSID3059212
Record name Cyclohexanemethanol
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Molecular Weight

114.19 g/mol
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Physical Description

Liquid with a mild camphor odor; [Merck Index] Colorless viscous liquid; [Alfa Aesar MSDS]
Record name Cyclohexylcarbinol
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CAS RN

100-49-2
Record name Cyclohexanemethanol
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Record name Cyclohexylmethanol
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Record name CYCLOHEXANEMETHANOL
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Synthesis routes and methods I

Procedure details

A mixture of (5-(cyclohexylmethoxy)furan-2-yl)methanol and cyclohexylmethanol (0.75 g) and MnO2 (3.16 g, 36.3 mmol) in anhydrous CH2Cl2 (16 mL) was stirred at room temperature for 3 days. The reaction mixture was filtered through Celite and concentrated under reduced pressure. Flash chromatography purification (10%-50% EtOAc—hexanes gradient) gave 5-(cyclohexylmethoxy)furan-2-carbaldehyde with cyclohexylmethanol as an impurity as a light yellow. Yield (0.68 g, 99%); 1H NMR (400 MHz, DMSO-d6) δ 9.20 (s, 1H), 7.52 (d, J=3.8 Hz, 1H), 5.79 (d, J=3.8 Hz, 1H), 4.03 (d, J=5.8 Hz, 2H), 1.55-1.80 (m, 6H), 0.96-1.25 (m, 5H).
Name
(5-(cyclohexylmethoxy)furan-2-yl)methanol
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0.75 g
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16 mL
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3.16 g
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), 1.4 parts per hour of a 60 percent strength by weight solution of 1-hydroxymethyl-hexahydro-benzaldehyde in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.42 part of 1-hydroxymethyl-hexahydrobenzaldehyde per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol and small amounts of hexahydrobenzyl alcohol and 1-hydroxymethyl-hexahydrobenzaldehyde, 1,1-di-hydroxymethylcyclohexane, of boiling point 120°-122° C./3 mbar (melting point 90°-92° C.), is obtained in an amount corresponding to 0.8314 part per hour. This is equivalent to a yield of 97.6% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylmethanol
Reactant of Route 2
Cyclohexylmethanol
Reactant of Route 3
Cyclohexylmethanol
Reactant of Route 4
Cyclohexylmethanol
Reactant of Route 5
Cyclohexylmethanol
Reactant of Route 6
Cyclohexylmethanol

Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for cyclohexylmethanol?

A1: this compound (C7H14O) has a molecular weight of 114.18 g/mol. Spectroscopic characterization data includes 1H NMR, 13C NMR [, , ], and MS []. Additionally, FTIR and Raman spectroscopy have been used to analyze its monomer and dimer forms, providing insights into its hydrogen bonding and dispersion interactions [, ].

Q2: How does the structure of this compound influence its conformational flexibility?

A2: this compound exhibits conformational flexibility due to rotations around the C-C bond connecting the cyclohexyl ring and the methanol group []. This flexibility plays a crucial role in its aggregation behavior, affecting how it forms hydrogen bonds and interacts through London dispersion forces.

Q3: How do London dispersion forces impact the aggregation of this compound?

A3: London dispersion forces significantly impact how this compound molecules aggregate, particularly in its dimer formations. Research suggests that these interactions can sometimes compete with hydrogen bonding, leading to cooperative OH···OH···π patterns being sacrificed to optimize σ-π dispersion interactions [].

Q4: How does this compound interact with liver alcohol dehydrogenase (LADH)?

A4: Studies using benzyl alcohol derivatives, including this compound, as substrates for LADH showed that the benzene ring's electron-withdrawing effect results in lower pre-steady-state rate constants compared to ethanol []. This suggests that the presence of the cyclohexyl ring in this compound influences its binding and oxidation kinetics with LADH.

Q5: Does stereochemistry play a role in the metabolic fate of this compound in rabbits?

A5: While this compound itself lacks a chiral center, its metabolic fate in rabbits suggests stereospecificity. Unlike methylcyclohexanols, which are primarily excreted as glucuronides, this compound undergoes aromatization to benzoic acid and hippuric acid []. This difference highlights the influence of the cyclohexyl ring structure on its metabolic pathway.

Q6: Can this compound be used as a chiral resolving agent?

A6: Although not directly used as a resolving agent, this compound is structurally related to (1R,2S)-2-(benzylamino)this compound, a compound employed in the optical resolution of (1S,2R)-2-(3-methoxybenzyl)succinic acid. This resolved acid serves as a key intermediate in synthesizing (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, a compound with pharmaceutical relevance [, ].

Q7: How does the ring size in alicyclic alcohols affect their liquid crystal behavior?

A7: Studies on liquid crystals incorporating cyclopropylmethanol, cyclobutylmethanol, cyclopentylmethanol, and this compound as terminal groups revealed a relationship between ring size and mesogenic properties []. Smaller rings, like cyclopropyl and cyclobutyl, tended to favor nematic phases, while larger rings, like cyclohexyl, promoted smectic C phases.

Q8: Can this compound be used in asymmetric synthesis?

A8: While this compound itself is not chiral, its use in the synthesis of (1R,2S)-2-(benzylamino)this compound, which is a chiral resolving agent, demonstrates its potential utility in asymmetric synthesis strategies [, ].

Q9: What is the behavior of this compound in binary mixtures with other solvents?

A9: While specific studies focusing on binary mixtures of this compound are limited within the provided context, research on similar cyclic alcohols suggests that their behavior in such mixtures can significantly impact their properties and applications. For instance, studies on adamantane derivatives with this compound and 1-heptanol revealed insights into molecular interactions and non-ideality, providing valuable data for potential applications in high energy-density hydrocarbon fuels [].

Q10: How does this compound react with boron trichloride?

A12: this compound reacts with boron trichloride to form the corresponding dichloroborinates (alkoxydichloroboranes) []. Upon thermal decomposition, these intermediates yield a mixture of halide isomers, indicating that ring expansion and 1,2-hydride shifts occur during the reaction.

Q11: How does the reactivity of this compound with boron trichloride compare to other cyclic alcohols?

A13: Compared to secondary cyclic alcohols lacking ring substituents or those with only a 1-substituent, this compound reacts less rapidly with boron trichloride. This difference in reactivity suggests that the steric hindrance imposed by the cyclohexyl ring plays a role in the reaction kinetics [].

Q12: Has this compound been used in cellulose derivatization reactions?

A14: While not directly used in cellulose derivatization, studies focusing on the uncatalyzed esterification of cellulose under homogeneous reaction conditions, including the use of this compound as a model compound, provide insights into the factors influencing the degree of biopolymer substitution []. These findings contribute to a better understanding of cellulose modification strategies for various applications.

Q13: How does this compound behave in the presence of strong and weak electrolytes?

A15: Investigations into the impact of various electrolytes on lyotropic mixtures have explored the use of this compound as a dopant []. These studies revealed that this compound, possessing only an -OH group, did not significantly influence the stabilization of different nematic phases.

Q14: What is the role of this compound in studies on thianthrene cation radical reactions?

A16: this compound has been employed as a reactant in investigations exploring the reactivity of thianthrene cation radical perchlorate (Th•+ClO4-) with acyclic and cyclic alcohols []. These studies shed light on the reaction mechanisms and product distributions, highlighting the importance of understanding the interactions of such reactive species with alcohols like this compound.

Q15: What are the potential applications of this compound in the context of high energy-density hydrocarbon fuels?

A17: Research investigating the physicochemical properties of binary mixtures containing this compound, such as density, viscosity, and refractive index, aims to provide fundamental data for understanding the properties of such mixtures as potential components for new high energy-density hydrocarbon fuels []. This highlights the importance of exploring the potential of this compound and similar compounds in developing alternative fuel sources.

Q16: How can this compound be used to synthesize polymers?

A18: Alkoxides derived from this compound, specifically ethylmagnesium cyclohexylmethoxide, have demonstrated utility as catalysts in the stereospecific polymerization of methacrylates []. This highlights the potential of this compound derivatives to act as catalysts or initiators in polymerization reactions, leading to the synthesis of polymers with controlled stereochemistry and properties.

Q17: How does the partial molar volume of this compound change with temperature in dilute aqueous solutions?

A19: Studies on the partial molar volumes of cyclic alcohols, including this compound, in dilute aqueous solutions at varying temperatures (298 K to 373 K) provide valuable thermodynamic data []. Understanding these properties is crucial for comprehending the behavior of such compounds in aqueous environments and for various applications involving solution-based processes.

Q18: Can this compound be used in enantioselective state transfer (ESST) experiments?

A20: Yes, this compound has been used as a model chiral molecule in theoretical and experimental studies exploring ESST using microwave spectroscopy [, , ]. These investigations leverage the chirality of this compound conformers to demonstrate the feasibility of selectively transferring population between rotational states of different enantiomers.

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